
N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine: is a chemical compound that features a piperidine ring attached to a glucopyranosyl moiety, which is further acetylated at the 3, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine typically involves the acetylation of a glucopyranosyl derivative followed by its reaction with piperidine. One common method involves the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide, which is reacted with piperidine under basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated glucopyranosyl piperidine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to introduce new functional groups.
Major Products:
Hydrolysis: Deacetylated glucopyranosyl piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is used as an intermediate in the synthesis of more complex molecules. Its acetylated glucopyranosyl moiety makes it a valuable building block in carbohydrate chemistry .
Biology and Medicine: Its glucopyranosyl moiety can enhance the solubility and bioavailability of drug molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of various bioactive molecules .
作用機序
The mechanism of action of N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine largely depends on its specific application. In medicinal chemistry, the glucopyranosyl moiety can interact with biological targets, such as enzymes or receptors, enhancing the compound’s efficacy and selectivity. The piperidine ring can also contribute to the compound’s binding affinity and stability .
類似化合物との比較
N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) thioureas: These compounds contain a thiourea group instead of a piperidine ring and have shown potential anticancer activity.
N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl) thiosemicarbazones: These compounds have been evaluated for their antibacterial and antifungal activities.
Uniqueness: N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine is unique due to its combination of a piperidine ring and an acetylated glucopyranosyl moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry and biology .
特性
分子式 |
C17H27NO8 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
(3,4-diacetyloxy-5-hydroxy-6-piperidin-1-yloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3 |
InChIキー |
BRDQWGWKVQRHOR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)N2CCCCC2)O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




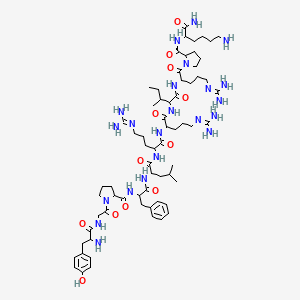

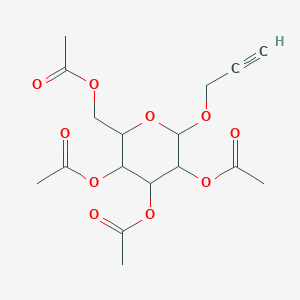
![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
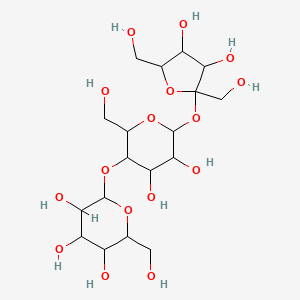
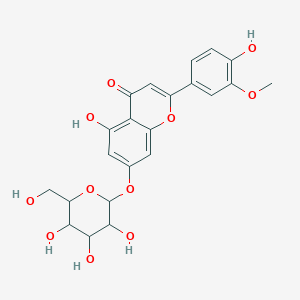
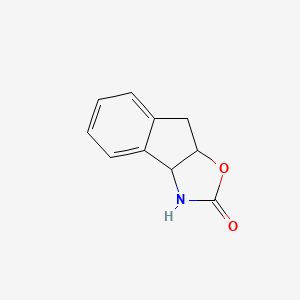

![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)
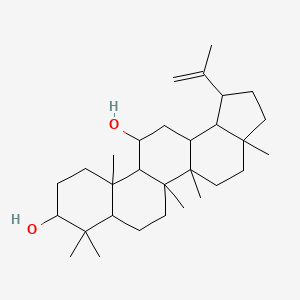
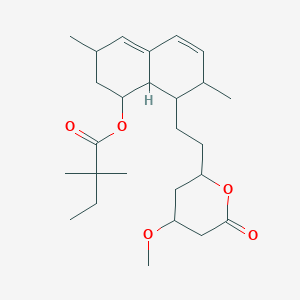
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
